2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
Typically, a description of a compound would include its molecular formula, molecular weight, and structural features. It might also include the type of reactions it undergoes and its role in those reactions.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis.Molecular Structure Analysis
This involves studying the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include looking at how it reacts with other compounds, the products it forms, and the conditions needed for these reactions to occur.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Characterization
Derivatives of complex molecules like "2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide" are synthesized to explore their chemical properties and potential applications. For instance, novel 1,3,4-oxadiazole and acetamide derivatives have been synthesized and characterized, revealing insights into their structure and potential functionalities (Nafeesa et al., 2017). Such synthetic endeavors are foundational in medicinal chemistry and materials science, where the precise arrangement of atoms can drastically alter a compound's properties and applications.
Pharmacological Evaluation
In pharmacology, the synthesis of novel compounds leads to the evaluation of their biological activities. For example, derivatives with specific structural motifs have been synthesized and assessed for their antibacterial and anti-enzymatic potentials, providing valuable information about their therapeutic potential and cytotoxic behaviors (Nafeesa et al., 2017). This process is crucial in drug discovery, where identifying compounds with desirable biological activities can lead to the development of new medications.
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of synthesized derivatives are of significant interest. For instance, some novel acetamide derivatives have demonstrated promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015). Additionally, certain derivatives have shown anticancer activities against various cancer cell lines, suggesting their utility in cancer treatment (Zyabrev et al., 2022).
Antioxidant Properties
The antioxidant properties of synthesized compounds are also explored to understand their potential in combating oxidative stress, a factor in many diseases. For example, certain derivatives have shown considerable antioxidant activity, indicating their potential as therapeutic agents in diseases caused by oxidative damage (Gopi & Dhanaraju, 2020).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards. It might also include information on how to handle and store the compound safely.
Future Directions
This could involve a discussion of potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in fields like medicine or materials science.
I hope this general information is helpful! If you have more specific questions about a particular type of analysis, feel free to ask.
properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-14-10-20(24-29-14)23-21(26)13-30(27,28)19-12-25(18-9-5-3-7-16(18)19)11-15-6-2-4-8-17(15)22/h2-10,12H,11,13H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBRFRSODHILCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
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